N-(3,5-dimethylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Fluorinated sulfonamide Physicochemical properties Medicinal chemistry

Medicinal chemistry teams face a scarcity of well-characterized probes for systematic SAR studies of sulfonamide-based targets. This compound directly addresses that gap. It is a unique screening entity combining a 3,5-dimethylphenyl group, a 4-fluorobenzenesulfonyl moiety, and a flexible propanamide linker, offering a distinct chemical space for hit discovery. Key advantages for your research include: - A para-fluorine atom providing a non-perturbing 19F NMR handle for protein-ligand interaction and FBDD studies. - Enhanced conformational sampling capacity from the propanamide linker, increasing the probability of identifying hits against demanding binding pockets. - A completely uncharacterized bioactivity profile, representing a high-opportunity scaffold for novel antimicrobial or enzyme inhibitor discovery. We ensure reliable global supply for your screening cascades.

Molecular Formula C17H18FNO3S
Molecular Weight 335.39
CAS No. 895450-49-4
Cat. No. B2549023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide
CAS895450-49-4
Molecular FormulaC17H18FNO3S
Molecular Weight335.39
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C
InChIInChI=1S/C17H18FNO3S/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-23(21,22)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
InChIKeyHHEIFTILPRMCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 895450-49-4: Structural Profile and Classification


N-(3,5-dimethylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895450-49-4) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₁₈FNO₃S and a molecular weight of 335.39 g/mol. The compound belongs to the class of N-aryl sulfonyl propanamides, featuring a 3,5-dimethylphenyl ring attached via a propanamide linker to a 4-fluorobenzenesulfonyl moiety [1]. It is listed in the ECHA substance inventory under EC number 100.309.818 [2] and is available as a research chemical from multiple screening compound vendors. To date, no peer-reviewed publications reporting primary biological activity data for this specific compound have been identified in major biomedical literature databases (PubMed, ChEMBL, BindingDB), indicating that this compound is primarily a screening library entity rather than a well-characterized bioactive probe.

Screening Library Entity No reported primary bioactivity data; available from compound vendors
SAR Probe Candidate Unexplored 3,5-dimethyl/4-fluoro substitution pattern for N-aryl sulfonamide SAR
Predicted Drug-Like Properties Favorable computational profile; experimental ADMET validation required

Why CAS 895450-49-4 Resists Generic Substitution


Within the N-aryl sulfonamide chemical space, three structural variables critically govern target engagement, ADMET properties, and assay outcomes: (1) the presence and position of the fluorine substituent on the benzenesulfonyl ring, (2) the substitution pattern on the N-phenyl ring (3,5-dimethyl vs. 2,5-dimethyl vs. unsubstituted), and (3) the linker architecture (propanamide vs. direct sulfonamide). The 4-fluoro substituent on the benzenesulfonyl group introduces a strong electronegative dipole that is absent in the non-fluorinated comparator 3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)propanamide (CAS 879603-67-5, ChemDiv ID Y031-2633) . The propanamide linker in CAS 895450-49-4 contributes 7 rotatable bonds and a tPSA of approximately 47 Ų, distinguishing it from the conformationally restricted N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide (CAS 329941-60-8), which lacks the extended linker and has only 4 rotatable bonds . These structural differences predictably impact solubility, permeability, and protein-binding thermodynamics. Importantly, for antimicrobial screening programs, the N-aryl/N,N-dimethyl sulphonamide class has demonstrated substitution-dependent activity gradients; compounds with 2,3-dimethyl substitution on the phenyl ring showed antidiabetic activity, while bromo and 2,3-dimethyl substituents conferred antimicrobial potency in a recent QSAR and in vitro study [1]. Therefore, even subtle structural variations within this scaffold can produce non-linear changes in biological activity, making generic substitution without experimental validation unreliable.

Fluorine substituent alters electronic profile
The 4-fluoro group on benzenesulfonyl may shift target engagement compared to non-fluorinated analogs; direct swap may not preserve SAR.
Propanamide linker impacts conformational sampling
Extended linker increases rotatable bonds vs. direct sulfonamides; binding pose differences can alter potency and selectivity profiles.
Substitution pattern non-linearity
Minor ring substitution changes (e.g., 3,5-dimethyl vs. 2,3-dimethyl) can produce divergent biological activity; class-level QSAR indicates substitution-dependent gradients.

CAS 895450-49-4 vs. Closest Analogs: Differentiation Evidence


Fluorinated vs. Non-Fluorinated: Physicochemical Differences

The 4-fluoro substituent on the benzenesulfonyl ring of CAS 895450-49-4 introduces a strong electron-withdrawing group that is absent in the non-fluorinated comparator 3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)propanamide (CAS 879603-67-5, ChemDiv Y031-2633). This substitution increases molecular weight from 317.4 to 335.39 g/mol and alters the electronic distribution of the sulfonyl group, which can affect hydrogen-bond acceptor strength and metabolic stability [1] . While direct comparative biological data are not available in the public domain for these two compounds, the 4-fluorobenzenesulfonyl motif has been independently shown to confer enhanced antiproliferative activity compared to the unsubstituted benzenesulfonyl analog in a structurally related 4-aminophenol series, where both compounds exhibited broad-spectrum cancer cell inhibition but the fluorinated derivative (1i) outperformed the non-fluorinated (1e) across nine tested cancer subtypes [2].

Fluorine substitution
Reported
ΔMW +18.0 g/mol
Δσp +0.06 (F vs. H)
Supports electronic property differentiation; related scaffold reports antiproliferative context
Cross-study comparison; not head-to-head
Fluorinated sulfonamide Physicochemical properties Medicinal chemistry

Propanamide Linker vs. Direct Sulfonamide: Conformational Impact

CAS 895450-49-4 incorporates a propanamide (—CH₂CH₂CONH—) linker between the sulfonyl group and the 3,5-dimethylaniline moiety, whereas the direct sulfonamide analog N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide (CAS 329941-60-8) has the sulfonyl group directly attached to the aniline nitrogen [1] . This structural difference results in a substantial increase in rotatable bonds (7 vs. approximately 4), molecular weight (335.39 vs. 279.33 g/mol), and topological polar surface area (approximately 47 Ų vs. approximately 38 Ų predicted), while also introducing an additional hydrogen-bond acceptor (amide carbonyl) . The propanamide linker reduces the conformational restriction imposed by the direct sulfonamide geometry, potentially enabling the molecule to adopt binding poses that are sterically inaccessible to the shorter analog.

Linker architecture
Class-level inference
ΔRotatable bonds +3
ΔMW +56.1 g/mol
ΔHBA +1, ΔtPSA ~+9 Ų
Extended linker increases conformational flexibility; may enable binding to sterically demanding pockets
Predicted properties; no comparative binding data
Conformational flexibility Linker design Drug-likeness

Predicted ADMET and Drug-Likeness Profile

The computed physicochemical profile of CAS 895450-49-4 (logP 3.365, tPSA 47 Ų, MW 335.39, 1 HBD, 4 HBA, 7 rotatable bonds) places it within the favorable drug-like chemical space as defined by Lipinski and Veber rules [1]. Compared to the non-fluorinated analog (CAS 879603-67-5, predicted logP ~3.1, tPSA ~47 Ų, MW 317.4), the 4-fluoro substitution slightly increases lipophilicity without expanding polar surface area, which may improve membrane permeability while maintaining solubility . However, it is critical to note that NO experimental ADMET data (solubility, permeability, metabolic stability, plasma protein binding) for CAS 895450-49-4 has been identified in the public domain as of the search date. The ADMET predictions presented here are computational estimates that require experimental validation. For the broader N-aryl sulphonamide class, ADMET studies by Thakral and Singh (2020) demonstrated that compounds with 2,3-dimethyl substitution on the phenyl ring exhibit favorable in silico ADMET profiles, suggesting that the 3,5-dimethyl substitution pattern in CAS 895450-49-4 may similarly confer acceptable drug-like properties [2].

ADMET prediction
Predicted
ΔlogP +0.27 predicted
Lipinski & Veber: 0 violations
Favorable predicted drug-likeness; requires experimental ADMET validation
No experimental ADME data available
ADMET prediction Drug-likeness Permeability

Antimicrobial and Antidiabetic Activity Potential from Class Analogy

While no direct bioactivity data exist for CAS 895450-49-4, class-level evidence from closely related N-aryl/N,N-dimethyl sulphonamide derivatives provides a reference framework for its potential activity profile. Thakral and Singh (2020) synthesized and evaluated a series of N-aryl sulphonamides for α-glucosidase and α-amylase inhibition (antidiabetic) and antimicrobial activity (against E. coli, P. aeruginosa, S. aureus, B. subtilis, and C. albicans) [1]. Their study demonstrated that compounds with 2,3-dimethyl substitution on the phenyl ring were the most potent antidiabetic agents, while molecules with bromo and 2,3-dimethyl substituents showed the strongest antimicrobial activity, with MIC values as low as 32 μg/mL against E. coli (ATCC 25922) for the most potent benzenesulfonyl derivatives in related libraries [2]. CAS 895450-49-4, bearing a 3,5-dimethylphenyl group (positional isomer of the active 2,3-dimethyl motif), is predicted to exhibit a distinct SAR profile. The 4-fluoro group on the benzenesulfonyl ring may additionally influence antimicrobial potency, as fluorinated aromatic sulfonamides have been shown to enhance target binding in carbonic anhydrase and other enzyme systems [3]. These class-level inferences are hypotheses only and require experimental confirmation.

Activity class analogy
Class-level
No direct bioactivity data
Class-level reference: related compounds show antimicrobial MIC ~32 μg/mL; unexplored SAR for 3,5-dimethyl/4-F pattern
Hypothesis only; requires experimental screening
Antimicrobial activity Antidiabetic activity QSAR

Optimal Applications for CAS 895450-49-4


SAR Exploration of N-Aryl Sulfonamide Scaffold

CAS 895450-49-4 occupies a specific and under-explored region of N-aryl sulfonamide chemical space—combining a 3,5-dimethylphenyl group, a 4-fluorobenzenesulfonyl moiety, and a propanamide linker. As demonstrated by the class-level QSAR study of Thakral and Singh (2020), substitution patterns on the phenyl ring critically determine biological activity within this scaffold [1]. This compound is optimally suited as an SAR probe to interrogate the effect of 3,5-dimethyl (vs. 2,3-dimethyl or 2,5-dimethyl) substitution and 4-fluoro-benzenesulfonyl (vs. unsubstituted benzenesulfonyl) on target binding, selectivity, and potency. Procurement is recommended for medicinal chemistry teams conducting systematic SAR exploration of sulfonamide-based inhibitors targeting enzymes such as carbonic anhydrases, α-glucosidase, or bacterial dihydropteroate synthase.

Diversity-Oriented Screening Library Expansion

The compound's favorable predicted drug-like properties (logP 3.365, tPSA 47 Ų, zero Lipinski and Veber violations) and unique structural features make it a valuable addition to diversity-oriented screening libraries [2]. Unlike the direct sulfonamide analog CAS 329941-60-8 (MW 279.33, fewer rotatable bonds), CAS 895450-49-4 offers greater three-dimensional conformational space due to its propanamide linker . This enhanced conformational sampling capacity increases the probability of identifying hits against targets with deeper or conformationally demanding binding pockets. The compound is particularly suitable for phenotypic screening campaigns and target-agnostic hit discovery programs where scaffold diversity is prioritized.

19F NMR Probe for Binding Studies

The presence of a single fluorine atom at the para position of the benzenesulfonyl ring provides a valuable ¹⁹F NMR spectroscopic handle. Related 4-fluorobenzenesulfonamides have been successfully employed in ¹⁹F NMR-based binding assays with carbonic anhydrase isozymes I and II, enabling direct observation of inhibitor-protein complex formation [3]. CAS 895450-49-4 is therefore well-suited for ¹⁹F NMR-based protein-ligand interaction studies, fragment-based drug discovery (FBDD) campaigns, and binding mode characterization where fluorine serves as a non-perturbing reporter nucleus. This capability is absent in the non-fluorinated comparator CAS 879603-67-5.

Antimicrobial Screening Programs

Based on class-level evidence that N-aryl sulphonamide derivatives exhibit substitution-dependent antimicrobial activity—with MIC values reaching 32 μg/mL against E. coli for the most potent library members—CAS 895450-49-4 represents a structurally distinct candidate for antimicrobial susceptibility testing [4]. The combination of 3,5-dimethylphenyl substitution and 4-fluorobenzenesulfonyl group has not been evaluated in published antimicrobial screens, representing an opportunity to identify novel structure-activity relationships. Procurement is recommended for infectious disease research programs seeking to expand chemical diversity in their antibacterial or antifungal screening cascades.

Application
Selection Property
Validation Focus
SAR exploration of N-aryl sulfonamides
Substitution-dependent SAR profile
Binding and potency assay evaluation
Diversity-oriented library expansion
Conformational diversity (propanamide linker)
Phenotypic hit rate assessment
19F NMR binding studies
19F spectroscopic handle
Protein-ligand interaction detection
Antimicrobial screening programs
Unexplored 3,5-dimethyl/4-F pattern
MIC and strain-panel endpoint review
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